molecular formula C10H18ClNO2 B14432719 4-Tert-butyl-1-chloro-1-nitrocyclohexane CAS No. 75107-61-8

4-Tert-butyl-1-chloro-1-nitrocyclohexane

Katalognummer: B14432719
CAS-Nummer: 75107-61-8
Molekulargewicht: 219.71 g/mol
InChI-Schlüssel: BSNOWLVKYQIWEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-1-chloro-1-nitrocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a chlorine atom, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-chloro-1-nitrocyclohexane typically involves the nitration of 4-tert-butyl-1-chlorocyclohexane. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-1-chloro-1-nitrocyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-tert-butyl-1-nitrocyclohexanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, resulting in 4-tert-butyl-1-chloro-1-aminocyclohexane.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: 4-tert-butyl-1-nitrocyclohexanol.

    Reduction: 4-tert-butyl-1-chloro-1-aminocyclohexane.

    Oxidation: Various oxidized derivatives of the tert-butyl group.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-1-chloro-1-nitrocyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-1-chloro-1-nitrocyclohexane involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in both chemical and biological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Tert-butyl-1-chlorocyclohexane: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Tert-butyl-1-nitrocyclohexane:

    4-Tert-butyl-1-chloro-1-aminocyclohexane: The amino group replaces the nitro group, altering its chemical properties and reactivity.

Uniqueness

4-Tert-butyl-1-chloro-1-nitrocyclohexane is unique due to the presence of both a chlorine atom and a nitro group on the cyclohexane ring

Eigenschaften

CAS-Nummer

75107-61-8

Molekularformel

C10H18ClNO2

Molekulargewicht

219.71 g/mol

IUPAC-Name

4-tert-butyl-1-chloro-1-nitrocyclohexane

InChI

InChI=1S/C10H18ClNO2/c1-9(2,3)8-4-6-10(11,7-5-8)12(13)14/h8H,4-7H2,1-3H3

InChI-Schlüssel

BSNOWLVKYQIWEC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)([N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.